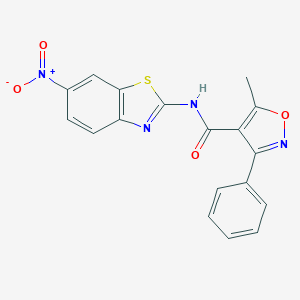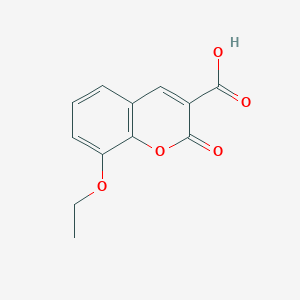![molecular formula C30H29N3O4S B452208 ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B452208.png)
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with a molecular formula of C30H29N3O4S It is characterized by its unique structure, which includes a quinoline ring, an isobutoxyphenyl group, and a benzoate ester
准备方法
The synthesis of ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves multiple steps, typically starting with the preparation of the quinoline derivative. The synthetic route may include the following steps:
Formation of the Quinoline Derivative: This step involves the reaction of 2-aminobenzophenone with an appropriate aldehyde under acidic conditions to form the quinoline ring.
Introduction of the Isobutoxyphenyl Group: The quinoline derivative is then reacted with 3-isobutoxybenzoyl chloride in the presence of a base to introduce the isobutoxyphenyl group.
Formation of the Benzoate Ester: The final step involves the reaction of the intermediate with ethyl chloroformate to form the benzoate ester.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
化学反应分析
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
作用机制
The mechanism of action of ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, further contributing to its biological effects .
相似化合物的比较
ETHYL 3-{[({[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can be compared with similar compounds such as:
ETHYL 4-{[({1-[(3-BROMOBENZOYL)AMINO]-2,2,2-TRICHLOROETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: This compound has a similar structure but includes a bromobenzoyl group, which may alter its reactivity and biological activity.
ETHYL 4-{[({2,2,2-TRICHLORO-1-[(3-METHYLBUTANOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE:
ETHYL 3- ( ( ( (2-CHLOROBENZOYL)AMINO)CARBOTHIOYL)AMINO)BENZOATE: The presence of a chlorobenzoyl group in this compound may influence its stability and reactivity compared to this compound.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and potential of this compound in scientific research.
属性
分子式 |
C30H29N3O4S |
|---|---|
分子量 |
527.6g/mol |
IUPAC 名称 |
ethyl 3-[[2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C30H29N3O4S/c1-4-36-29(35)21-10-7-11-22(15-21)31-30(38)33-28(34)25-17-27(32-26-14-6-5-13-24(25)26)20-9-8-12-23(16-20)37-18-19(2)3/h5-17,19H,4,18H2,1-3H3,(H2,31,33,34,38) |
InChI 键 |
OCFLUEITGVDIEL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-(4-propylphenyl)-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B452127.png)

![N-(3,4-dichlorophenyl)-2-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452130.png)
![N-[(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL)CARBONYL]-N'-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)THIOUREA](/img/structure/B452135.png)
![methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B452136.png)
![6-bromo-N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-(3-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B452137.png)
![2-(4-chlorophenyl)-N-[(2-methylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B452138.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B452139.png)
![METHYL 2-[({[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B452140.png)

![Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452144.png)
![2-amino-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B452145.png)
![2-amino-4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B452146.png)
![Ethyl 4-{4-[(4-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B452148.png)
